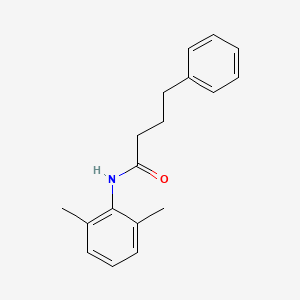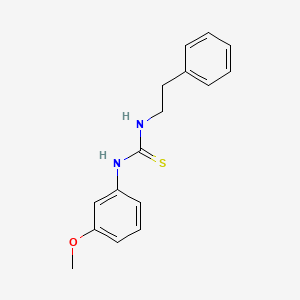![molecular formula C20H24N2O2 B5727732 4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)
4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide is a chemical compound that belongs to the class of amides. It is commonly referred to as TBB or TBBPA. TBB has been widely used in various scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
TBB acts as a competitive inhibitor of protein tyrosine phosphatases. It binds to the active site of PTP1B and prevents the dephosphorylation of tyrosine residues on insulin receptor substrate-1 (IRS-1). This results in the activation of the insulin signaling pathway and the promotion of glucose uptake in cells.
Biochemical and Physiological Effects:
TBB has been shown to have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. TBB has also been shown to reduce body weight gain and adiposity in high-fat diet-induced obese mice. Additionally, TBB has been shown to have anti-inflammatory effects in adipose tissue and liver.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TBB in lab experiments is its specificity for protein tyrosine phosphatases. TBB is a selective inhibitor of PTP1B and does not affect other phosphatases. This makes TBB a valuable tool for studying the role of PTP1B in various physiological processes. However, one of the limitations of using TBB is its potential toxicity. TBB has been shown to have cytotoxic effects in some cell lines at high concentrations.
Orientations Futures
There are several future directions for research on TBB. One area of interest is the development of more selective inhibitors of protein tyrosine phosphatases. Another area of interest is the use of TBB in combination with other drugs for the treatment of obesity and diabetes. Furthermore, the role of PTP1B in other physiological processes, such as cancer and neurodegenerative diseases, is an area of active research.
Méthodes De Synthèse
The synthesis of TBB involves the reaction of 4-tert-butylbenzoic acid with 3-aminobenzoic acid and propionyl chloride in the presence of a catalyst. The resulting product is then purified using column chromatography. The purity of TBB is confirmed using NMR and mass spectrometry.
Applications De Recherche Scientifique
TBB has been widely used in various scientific research applications. It is commonly used as a selective inhibitor of protein tyrosine phosphatases. TBB has been shown to inhibit the activity of PTP1B, a protein tyrosine phosphatase that is involved in the regulation of insulin signaling. TBB has also been used as a tool to study the role of PTP1B in various physiological processes, such as glucose homeostasis and obesity.
Propriétés
IUPAC Name |
4-tert-butyl-N-[3-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-18(23)21-16-7-6-8-17(13-16)22-19(24)14-9-11-15(12-10-14)20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBFNRGUOAYCHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5727664.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5727671.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)






![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)